Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate is a chemical compound with a complex structure, primarily used in organic synthesis and research applications. This compound features a boronic ester group, which is known for its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of piperidine-1-carboxylic acid tert-butyl ester with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: It can also be prepared via cross-coupling reactions involving organoboron compounds and suitable electrophiles.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch processes, where precise control over reaction conditions such as temperature, pressure, and stoichiometry is maintained.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Cross-Coupling Reactions: The boronic ester group in the compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Catalyst Development: Serves as a building block for developing new catalysts for organic synthesis.
Biology:
Protein Labeling: Utilized in labeling proteins for biological studies and imaging techniques.
Drug Discovery: Employed in the synthesis of potential drug candidates.
Medicine:
Pharmaceutical Synthesis: Used in the production of active pharmaceutical ingredients (APIs) for various drugs.
Biological Probes: Acts as a probe in biological assays to study enzyme activities and interactions.
Industry:
Material Science: Applied in the development of advanced materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which undergoes cross-coupling reactions to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions, leading to the formation of biaryl compounds and other complex organic structures.
Comparison with Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar structure but different position of the boronic ester group.
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a piperidine group.
Uniqueness:
Position of Boronic Ester: The unique positioning of the boronic ester group in tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate allows for specific reactivity and selectivity in cross-coupling reactions.
Functional Group Compatibility: The presence of the piperidine group enhances its utility in various organic synthesis applications.
This compound's versatility and reactivity make it a valuable tool in both research and industrial applications, contributing significantly to advancements in organic chemistry, biology, medicine, and material science.
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSHFDGCMCHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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